(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
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Overview
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, featuring a benzo[d]thiazole core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminobenzenethiol with α-haloketones.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, typically using chlorosulfonic acid or sulfur trioxide.
Allylation: The allyl group is added through an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Ylidene Moiety: The final step involves the formation of the ylidene moiety by reacting the intermediate with diphenylacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine or thiol group.
Substitution: The benzo[d]thiazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, amines, thiols, and various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound exhibits significant antibacterial and antifungal activities. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicinal research, the compound has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast and lung cancer cell lines. Its mechanism of action involves the inhibition of key enzymes and signaling pathways involved in cell proliferation.
Industry
Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable lead compound for the design of new drugs and pesticides.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide involves multiple molecular targets and pathways. The compound interacts with key enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it can inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, it can interfere with bacterial cell wall synthesis, resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its antibacterial and cytotoxic activities.
1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: Exhibits pesticidal properties.
3-formylchromones: Undergo regio- and stereo-selective reactions with 2-aminobenzothiazoles.
Uniqueness
What sets (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide apart is its combination of functional groups, which confer a unique set of biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,2-diphenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-2-15-27-20-14-13-19(32(25,29)30)16-21(20)31-24(27)26-23(28)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h2-14,16,22H,1,15H2,(H2,25,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIJIXJPMWJLKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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